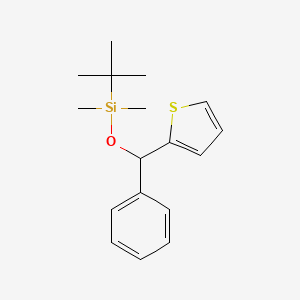
Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a phenyl-2-thienylmethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- typically involves the reaction of a silane precursor with a phenyl-2-thienylmethoxy derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification and characterization to confirm the structure and properties of the final product .
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of silanol derivatives.
Reduction: Reduction reactions may convert the compound into simpler silane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to enhance reaction rates. The conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silane compounds .
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound may be utilized in the development of bioactive molecules and as a tool for studying biological processes.
Mechanism of Action
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Silane, (1,1-dimethylethyl)dimethyl[(2-phenylethenyl)oxy]-
- Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-
- Silane, (1,1-dimethylethyl)dimethyl(tetratriacontyl)-
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- is unique due to its specific structural features, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
596104-73-3 |
|---|---|
Molecular Formula |
C17H24OSSi |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[phenyl(thiophen-2-yl)methoxy]silane |
InChI |
InChI=1S/C17H24OSSi/c1-17(2,3)20(4,5)18-16(15-12-9-13-19-15)14-10-7-6-8-11-14/h6-13,16H,1-5H3 |
InChI Key |
NDFFPHUVHSJLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C1=CC=CC=C1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















